![molecular formula C21H13F2N5O2S B2369338 N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine CAS No. 866811-57-6](/img/structure/B2369338.png)

N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

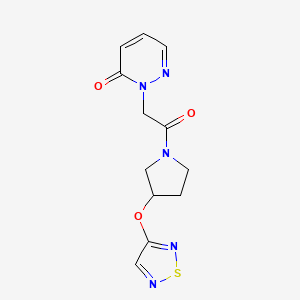

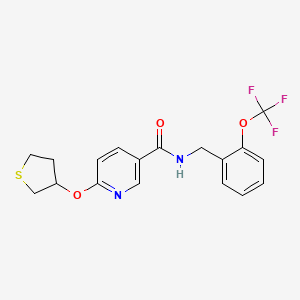

N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a triazoloquinazoline derivative that has been synthesized using various methods.

科学的研究の応用

Fluorescent Light-Up Detection of Amine Vapors

A study by Gao et al. (2016) demonstrated the development of a fluorescent sensor for light-up detection of amine vapors, highlighting its potential in agricultural, pharmaceutical, and food industries due to the health risks posed by volatile amine vapors. The sensor, based on aggregation-induced emission (AIE) properties, offers a portable and sensitive solution for detecting amine vapors and can be utilized for food spoilage detection and as a fluorescent invisible ink (Gao et al., 2016).

Synthesis of [1,3,4]Thiadiazolo[3,2-a]quinazolin-5-one Derivatives

Shlenev et al. (2017) explored the synthesis of new nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one, showcasing the compound's versatility in chemical synthesis. These derivatives were created through cyclocondensation, offering insights into chemical reactions involving halobenzoyl chlorides and highlighting the compound's relevance in developing new chemical entities (Shlenev et al., 2017).

Anti-inflammatory Activity of Fluorine-Substituted Derivatives

Sun et al. (2019) investigated the anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives. The study revealed that these compounds exhibited potential inhibitory effects on LPS-induced NO secretion, suggesting their usefulness in developing new anti-inflammatory agents (Sun et al., 2019).

IKur Inhibitors for Atrial Fibrillation Treatment

Gunaga et al. (2017) disclosed the optimization of the phenyl quinazoline series, leading to a clinical candidate for treating atrial fibrillation. This study emphasizes the compound's significance in pharmaceutical research, particularly in discovering new therapeutic agents for cardiovascular diseases (Gunaga et al., 2017).

Regioselective Sulfonylation and N- to O-Sulfonyl Migration

Mertens et al. (2013) examined the sulfonylation of quinazolin-4(3H)-ones, revealing insights into chemical processes such as regioselective sulfonylation and unexpected N- to O-sulfonyl migration. This study provides valuable information for chemical synthesis and modifications of quinazolinones (Mertens et al., 2013).

特性

IUPAC Name |

N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F2N5O2S/c22-13-5-9-15(10-6-13)24-19-17-3-1-2-4-18(17)28-20(25-19)21(26-27-28)31(29,30)16-11-7-14(23)8-12-16/h1-12H,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHMNODOTKAVOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)S(=O)(=O)C4=CC=C(C=C4)F)NC5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F2N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3-methylphenyl)prop-2-enenitrile](/img/structure/B2369262.png)

![2-Methyl-4-[4-(2-phenoxypropanoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2369265.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2369274.png)